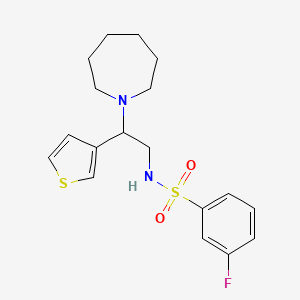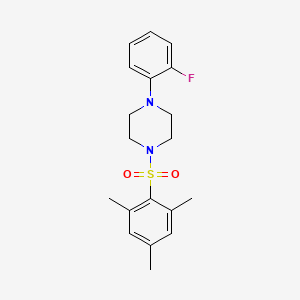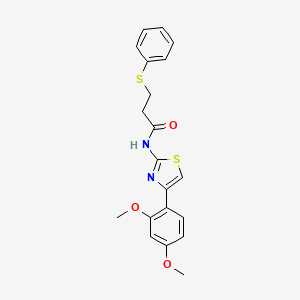
N1-(2-methoxy-5-methylphenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(2-methoxy-5-methylphenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide, also known as MMTOX, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MMTOX belongs to the family of oxalamide compounds and is synthesized through a multi-step process involving various chemical reactions.
Mechanism of Action
The exact mechanism of action of N1-(2-methoxy-5-methylphenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide is not fully understood, but it is believed to act through the inhibition of the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins that promote inflammation and pain. N1-(2-methoxy-5-methylphenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects
N1-(2-methoxy-5-methylphenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. N1-(2-methoxy-5-methylphenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide has also been shown to reduce the levels of prostaglandin E2 (PGE2), a pro-inflammatory mediator, in vitro. In addition, N1-(2-methoxy-5-methylphenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using N1-(2-methoxy-5-methylphenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide in lab experiments is its potential as a therapeutic agent for the treatment of pain and inflammation-related disorders. Its anti-cancer properties also make it a promising candidate for the development of new cancer therapies. However, one limitation of using N1-(2-methoxy-5-methylphenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of N1-(2-methoxy-5-methylphenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide. One area of research is the development of more efficient synthesis methods for N1-(2-methoxy-5-methylphenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide and its derivatives. Another area of research is the investigation of the potential of N1-(2-methoxy-5-methylphenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide as a therapeutic agent for the treatment of pain and inflammation-related disorders and cancer. Additionally, the study of the mechanism of action of N1-(2-methoxy-5-methylphenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide and its effects on various cellular pathways could provide insights into the development of new therapies for a range of diseases.
Synthesis Methods
The synthesis of N1-(2-methoxy-5-methylphenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide involves several chemical reactions, including the reaction of 2-methoxy-5-methylphenylboronic acid with (1-thiophen-2-yl)cyclopropanol in the presence of a palladium catalyst to form the intermediate compound. The intermediate is then reacted with oxalyl chloride to form the final product, N1-(2-methoxy-5-methylphenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide.
Scientific Research Applications
N1-(2-methoxy-5-methylphenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide has been the subject of several scientific studies due to its potential therapeutic applications. It has been shown to exhibit anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of pain and inflammation-related disorders. N1-(2-methoxy-5-methylphenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide has also been studied for its potential as an anti-cancer agent, with promising results in inhibiting the growth of cancer cells in vitro.
properties
IUPAC Name |
N'-(2-methoxy-5-methylphenyl)-N-[(1-thiophen-2-ylcyclopropyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-12-5-6-14(23-2)13(10-12)20-17(22)16(21)19-11-18(7-8-18)15-4-3-9-24-15/h3-6,9-10H,7-8,11H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBSHNLQSILGCIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC2(CC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-methoxy-5-methylphenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(1S,2S)-2-(hydroxymethyl)-2,3-dihydro-1H-benzo[f]chromen-1-yl]-3-(4-nitrophenyl)thiourea](/img/structure/B2537368.png)
![diethyl 2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2537369.png)
![6-Oxaspiro[4.5]decane-9-carboxylic acid](/img/structure/B2537371.png)

![9-(2,5-dimethoxyphenyl)-2-(3-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2537374.png)


![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2537378.png)
![N-[2-(Cyclopropylmethyl)pyrazol-3-yl]prop-2-enamide](/img/structure/B2537380.png)

![N-{1-[(3,5-dimethylisoxazol-4-yl)methyl]pyrrolidin-3-yl}-1H-indole-4-carboxamide](/img/structure/B2537384.png)


![3-[4-(4-Nitrobenzoyl)piperazin-1-yl]-6-pyrrolidin-1-ylpyridazine](/img/structure/B2537389.png)